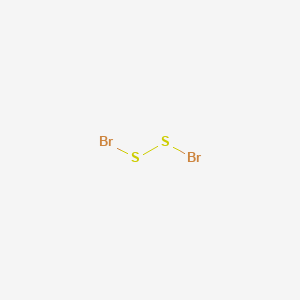
Disulphur dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulphur dibromide is an inorganic compound with the chemical formula S₂Br₂. It appears as a yellow-brown liquid that fumes in air . The compound is known for its distinctive molecular structure, Br−S−S−Br, which is similar to that of disulphur dichloride . Despite its intriguing properties, this compound does not have significant industrial applications .
Preparation Methods
Disulphur dibromide is typically synthesized through the direct combination of elemental sulfur and bromine . The reaction is as follows:
S2+Br2→S2Br2
The resulting product is then purified by vacuum distillation . This method is straightforward and commonly used in laboratory settings.
Chemical Reactions Analysis
Disulphur dibromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfur oxides and bromine gas.
Reduction: It can be reduced to elemental sulfur and hydrogen bromide.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents such as hydrogen or metals. The major products formed from these reactions are sulfur oxides, bromine gas, and hydrogen bromide .
Scientific Research Applications
Disulphur dibromide is primarily used in scientific research rather than industrial applications. It serves as a reagent in organic synthesis and catalysis. For example, it is used in the addition reactions of alkenes . Its unique properties make it valuable for studying sulfur-sulfur bond formation and disulfide-containing compounds .
Mechanism of Action
The mechanism of action of disulphur dibromide involves its ability to form and break sulfur-sulfur bonds. This property is crucial in various chemical reactions, particularly in organic synthesis. The molecular targets and pathways involved include the interaction with alkenes and other unsaturated compounds, facilitating addition reactions .
Comparison with Similar Compounds
Disulphur dibromide is often compared with other sulfur halides, such as:
Disulphur dichloride (S₂Cl₂): Similar in structure but contains chlorine instead of bromine. It is more commonly used in industrial applications.
Disulphur difluoride (S₂F₂): Contains fluorine and is less stable than this compound.
Disulphur diiodide (S₂I₂): Contains iodine and is less reactive compared to this compound.
This compound’s uniqueness lies in its specific reactivity and the ability to form stable sulfur-sulfur bonds, making it a valuable compound for research purposes.
Properties
CAS No. |
13172-31-1 |
|---|---|
Molecular Formula |
Br2S2 |
Molecular Weight |
223.9 g/mol |
IUPAC Name |
bromosulfanyl thiohypobromite |
InChI |
InChI=1S/Br2S2/c1-3-4-2 |
InChI Key |
JIRDGEGGAWJQHQ-UHFFFAOYSA-N |
Canonical SMILES |
S(SBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















